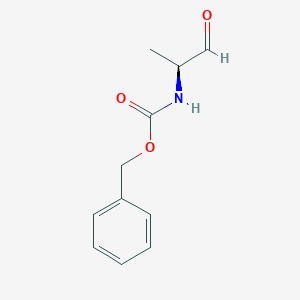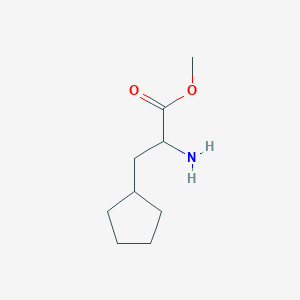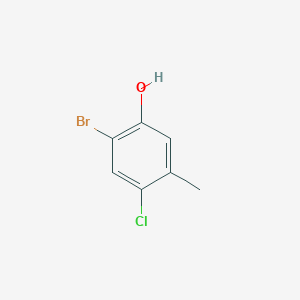
2-(4-(Trifluoromethoxy)phenyl)acetaldehyde
Übersicht
Beschreibung
“2-(4-(Trifluoromethoxy)phenyl)acetaldehyde” is an organic compound with the empirical formula C9H7F3O . It’s a part of a class of compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a trifluoromethoxy group and an acetaldehyde group . The exact 3D structure can be determined using computational chemistry methods or by experimental techniques such as X-ray crystallography .Physical and Chemical Properties Analysis
This compound is a solid under normal conditions . Its molecular weight is 188.15 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or predicted using computational methods .Wissenschaftliche Forschungsanwendungen
Complexation with Lewis Acids
A study explored the complexation of various organic carbonyls, including acetaldehyde derivatives, with trimeric perfluoro-ortho-phenylene mercury, a tridentate Lewis acid. This research contributes to the understanding of the interaction and coordination behavior of acetaldehyde derivatives in organometallic chemistry (King, Tsunoda, & Gabbaï, 2002).
Organocatalytic Acetalization
Acetalization of aldehydes with N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea was demonstrated, presenting an acid-free, organocatalytic method for converting aldehydes like 2-(4-(Trifluoromethoxy)phenyl)acetaldehyde into their respective acetals (Kotke & Schreiner, 2006).
Platinum-Catalyzed Carboalkoxylation
Research on the platinum-catalyzed carboalkoxylation of o-alkynylphenyl acetals, including derivatives of acetaldehyde, led to the synthesis of 3-(alpha-alkoxyalkyl)benzofurans, illustrating the compound's utility in complex organic synthesis (Nakamura, Mizushima, & Yamamoto, 2005).
Synthesis of Fine Chemicals
A novel study showed the use of combustion synthesized and functionalized solid superacid catalysts in the selective isomerization of styrene oxide to 2-phenyl acetaldehyde, an application in synthesizing fine chemicals, intermediates, and specialty chemicals (Yadav & Gawade, 2013).
Sulfonation Studies
Investigations into the reactions of benzene derivatives with sulfur trioxide highlighted the sulfonation of compounds like (trifluoromethoxy)benzene, offering insights into the reactivity of similar acetaldehyde derivatives in the presence of sulfur trioxide (Ansink & Cerfontain, 2010).
Wirkmechanismus
Safety and Hazards
While specific safety data for “2-(4-(Trifluoromethoxy)phenyl)acetaldehyde” is not available, compounds in this class should be handled with care. They may pose hazards such as skin and eye irritation, and respiratory discomfort . Always follow appropriate safety procedures when handling chemical substances .
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDPLBOMIMEMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-methyl}-4-methoxybenzaldehyde](/img/structure/B3082164.png)
![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzoic acid](/img/structure/B3082171.png)
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3082172.png)
![8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid](/img/structure/B3082178.png)
![1-[(5-Methyl-2-phenyl-1,3-oxazol-4-YL)methyl]-piperidine-4-carboxylic acid](/img/structure/B3082188.png)
![2-[3-(2-aminoethyl)-5-methyl-1H-indol-2-yl]-N-benzyl-N-methylethanamine](/img/structure/B3082195.png)
![3-(7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3082233.png)


![3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3082250.png)
![2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3082258.png)



